

The Biological Role of Galactonic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galactonic acid*

Cat. No.: *B078924*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, is a key metabolic intermediate in a variety of organisms, ranging from bacteria and fungi to humans. Its role in cellular metabolism is multifaceted, serving as a catabolic intermediate in energy production and, in certain contexts, accumulating to pathological levels. This technical guide provides an in-depth exploration of the biological significance of **galactonic acid**, detailing its metabolic pathways, the enzymes involved, and its association with human disease. We present a comprehensive overview of the current understanding of **galactonic acid** metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction

Galactonic acid exists as two stereoisomers, **D-galactonic acid** and **L-galactonic acid**, both of which are found in biological systems. **D-galactonic acid** is primarily known as a product of an alternative pathway for galactose metabolism in humans, which becomes particularly significant in the context of galactosemia.^{[1][2]} **L-galactonic acid** is a key intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.^[3] Understanding the metabolic fates of these molecules is crucial for elucidating fundamental biochemical pathways and for the development of diagnostics and therapeutics for related metabolic disorders.

Biosynthesis of Galactonic Acid

The primary route for the formation of **D-galactonic acid** in mammals is the oxidation of D-galactose. This reaction is catalyzed by galactose dehydrogenase, which converts galactose to galactonolactone. The lactone then spontaneously or enzymatically hydrolyzes to form **D-galactonic acid**.^{[2][4]}

L-galactonic acid is synthesized from D-galacturonic acid in fungi. This conversion is the first step in the fungal D-galacturonic acid catabolic pathway and is catalyzed by D-galacturonic acid reductase.^[5]

Catabolic Pathways of Galactonic Acid

The breakdown of **galactonic acid** varies between its D- and L-isomers and across different organisms.

D-Galactonic Acid Catabolism

In bacteria such as *Escherichia coli*, **D-galactonic acid** is catabolized through a modified Entner-Doudoroff pathway. The key enzymes in this pathway are:

- D-Galactonate Dehydratase: Converts D-galactonate to 2-keto-3-deoxy-D-galactonate.
- 2-Keto-3-deoxy-D-galactonate Kinase: Phosphorylates 2-keto-3-deoxy-D-galactonate to 2-keto-3-deoxy-6-phospho-D-galactonate.
- 2-Keto-3-deoxy-6-phosphogalactonate Aldolase: Cleaves 2-keto-3-deoxy-6-phospho-D-galactonate into pyruvate and D-glyceraldehyde-3-phosphate.^{[6][7]}

L-Galactonic Acid Catabolism

In fungi, **L-galactonic acid** is an intermediate in the breakdown of D-galacturonic acid. The pathway proceeds as follows:

- L-Galactonate Dehydratase: Dehydrates L-galactonate to 2-keto-3-deoxy-L-galactonate.^{[3][8]}

- 2-Keto-3-deoxy-L-galactonate Aldolase: Cleaves 2-keto-3-deoxy-L-galactonate to pyruvate and L-glyceraldehyde.
- L-Glyceraldehyde Reductase: Reduces L-glyceraldehyde to glycerol.[\[5\]](#)

In some bacteria, L-galactonate can be oxidized to D-galacturonate by L-galactonate-5-dehydrogenase.[\[9\]](#)

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in **galactonic acid** metabolism.

Enzyme	Organism	Substrate	Km (mM)	kcat (s-1)	Vmax (μmol/min/mg)
D-Galactonate Dehydratase	Mycobacterium butyricum	D-Galactonate	1	-	-
L-Galactonate-5-dehydrogenase	Escherichia coli	L-Galactonate	19.5	0.51	0.8
D-Galacturonic acid dehydrogenase	Agrobacterium tumefaciens	D-Galacturonic acid	0.5	-	124 U/mg

Note: Data for all enzymes from all relevant organisms are not comprehensively available in the literature. This table represents a selection of reported values.

Galactonic Acid Levels in Galactosemia

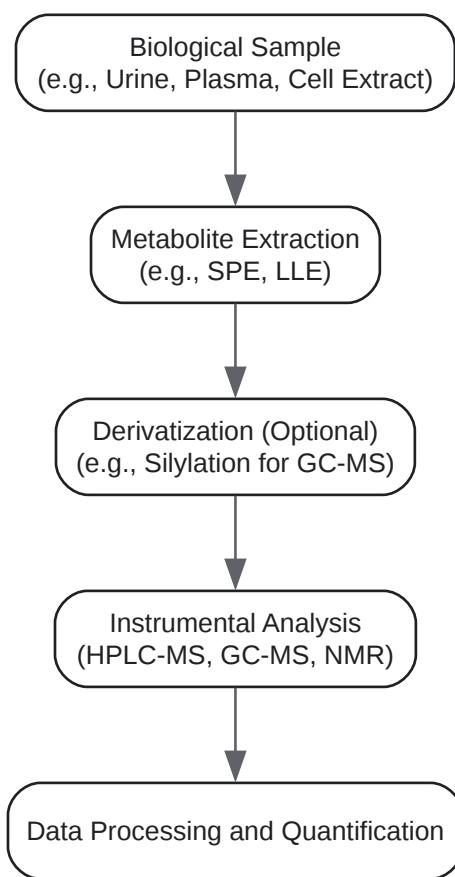
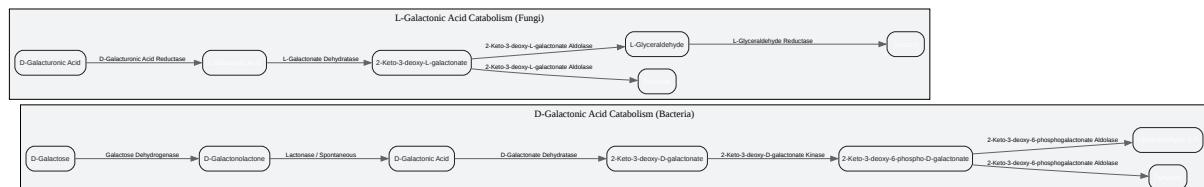
Galactosemia, a genetic disorder affecting galactose metabolism, leads to the accumulation of galactose and its metabolites, including **galactonic acid**.

Analyte	Condition	Sample Type	Concentration
Galactonate	Galactosemia (on diet)	Red Blood Cells	4.16 ± 1.32 µM[10]
Galactonate	Non-galactosemic	Red Blood Cells	1.94 ± 0.96 µM[10]
Galactonate	Galactosemia (infants)	Urine	92-132 mmol/mol Creatinine[11]
Galactonate	Galactosemia (>6 years)	Urine	17-46 mmol/mol Creatinine[11]
Galactonate	Normal (infants)	Urine	Not detectable - 231 mmol/mol Creatinine[11]
Galactonate	Normal (>6 years)	Urine	Not detectable - 25 mmol/mol Creatinine[11]

Signaling Pathways and Cellular Transport

Signaling

Currently, there is no direct evidence for **galactonic acid** or its metabolites acting as signaling molecules. However, some research suggests a potential role in transcriptional regulation within the fungal D-galacturonate pathway, where intermediates may influence gene expression.[5] The structural similarity of **galactonic acid** to other bioactive sugar acids warrants further investigation into its potential signaling roles.[12]



Cellular Transport

- Prokaryotes: In *E. coli*, the transport of D-galactonate into the cell is mediated by the DgoT transporter, a proton-dependent symporter.

- Eukaryotes: Specific transporters for **galactonic acid** in eukaryotes have not been definitively identified. However, fungi possess a diverse array of sugar transporters, some of which are known to transport D-galacturonic acid and may also be involved in **galactonic acid** transport.^{[1][11][13][14]} In humans, members of the GLUT and SGLT families are responsible for sugar transport, but their specificity for **galactonic acid** is not well-characterized.^{[15][16][17][18][19]}

Visualizations

Metabolic Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. L-galactonate dehydratase is part of the fungal path for D-galacturonic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-dehydro-3-deoxy-6-phosphogalactonate aldolase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. uniprot.org [uniprot.org]
- 10. Urinary galactonate in patients with galactosemia: quantitation by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in fungal sugar transporters: unlocking the potential of second-generation bioethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Essential role of sugar transporters BbStp13 in fungal virulence, conidiation, and cell wall integrity in entomopathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose transporters in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose transporter - Wikipedia [en.wikipedia.org]
- 19. journals.physiology.org [journals.physiology.org]

- To cite this document: BenchChem. [The Biological Role of Galactonic Acid in Cellular Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078924#biological-role-of-galactonic-acid-in-cellular-metabolism\]](https://www.benchchem.com/product/b078924#biological-role-of-galactonic-acid-in-cellular-metabolism)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com